1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
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Overview
Description
This compound, also known as “tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate”, has a molecular weight of 312.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular formula isC14H18BrNO2
.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Rhodium-Catalyzed Synthesis : A study discusses the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, providing insight into the formation of bromonium ylides as key intermediates. This method underscores the potential for generating highly functionalized isoquinoline derivatives through innovative catalytic processes (He et al., 2016).
Synthesis of rNHC Complexes : Research on the synthesis of remote N-heterocyclic carbene (rNHC) complexes highlights the reactivity of 6-bromoisoquinolinium cations, leading to the formation of cationic carbene complexes. This work is foundational for understanding the behavior of isoquinolines in the context of carbene chemistry (Schuster & Raubenheimer, 2006).
Heterocyclic System Synthesis and Antibacterial Activity : Another study focuses on the synthesis of heterocyclic systems containing bridged nitrogen atoms. The work explores the condensation reactions of isoquinoline derivatives, contributing to the field of antibacterial compound development (Hui et al., 2000).
Complex Molecule Synthesis
Synthesis of Telisatin A, B, and Lettowianthine : Research involving the treatment of bromoarylmethyl-dihydroisoquinolines with oxalyl chloride and triethylamine illustrates a pathway to synthesize complex molecules such as telisatin A, B, and lettowianthine. This study underscores the versatility of isoquinoline derivatives in the synthesis of natural product-like compounds (Nimgirawath & Udomputtimekakul, 2009).
Cytotoxicity and Docking Simulation : A notable study on the synthesis and cytotoxicity of novel annulated dihydroisoquinoline heterocycles demonstrates the potential therapeutic applications of isoquinoline derivatives. The work includes docking simulations to assess the interaction with cancer cell proteins, highlighting the bioactive potential of these compounds (Saleh et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
1-(6-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-2-1-8-6-16(4-3-7(8)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYFAVQKQRGTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631065 |
Source
|
Record name | 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252331-63-8 |
Source
|
Record name | 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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